Ferrous sulfate monohydrate

Catalog No.
S1505585
CAS No.
13463-43-9
M.F
FeH4O5S
M. Wt
171.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrous sulfate monohydrate

CAS Number

13463-43-9

Product Name

Ferrous sulfate monohydrate

IUPAC Name

iron;sulfuric acid;hydrate

Molecular Formula

FeH4O5S

Molecular Weight

171.94 g/mol

InChI

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2

InChI Key

HRZKFCSHISLTEI-UHFFFAOYSA-N

SMILES

O.[O-]S(=O)(=O)[O-].[Fe+2]

Canonical SMILES

O.OS(=O)(=O)O.[Fe]

Treatment of Iron Deficiency Anemia:

Ferrous sulfate monohydrate is primarily used in medical research to treat iron deficiency anemia, a condition where the body lacks sufficient iron to produce healthy red blood cells []. It serves as a source of iron, replenishing the iron stores and improving the production of hemoglobin, the oxygen-carrying molecule in red blood cells [].

Investigation of Iron Metabolism and Transport:

Researchers utilize ferrous sulfate monohydrate to study iron metabolism and transport within the body []. By tracing the movement of iron through the body after administration of ferrous sulfate, scientists can gain insights into iron absorption, distribution, and utilization by various tissues. This research is crucial for understanding iron-related diseases and developing improved treatment strategies.

Cellular and Molecular Biology Studies:

Ferrous sulfate monohydrate plays a role in cellular and molecular biology research. It can be used to investigate the iron-dependent function of various enzymes and proteins, as iron is a crucial cofactor for many biological processes []. By studying the effects of ferrous sulfate on cellular activities, researchers can gain valuable insights into the role of iron in health and disease.

Environmental Research:

Ferrous sulfate monohydrate finds applications in environmental research. It is used to study the impact of iron on various environmental processes, including its role in plant growth, microbial activity, and water quality []. Additionally, researchers utilize ferrous sulfate to remediate soil contaminated with heavy metals and explore the potential for iron-based methods in environmental cleanup.

Development of Novel Drug Delivery Systems:

Researchers are exploring the use of ferrous sulfate monohydrate in the development of novel drug delivery systems for iron supplementation []. By incorporating ferrous sulfate into nanoparticles or other carrier systems, scientists aim to improve iron absorption and reduce side effects associated with conventional oral iron therapy.

Ferrous sulfate monohydrate, scientifically denoted as FeSO₄·H₂O, is a hydrated form of iron(II) sulfate. This compound typically appears as a blue-green crystalline solid that is odorless and highly soluble in water. The presence of one water molecule per formula unit contributes to its designation as a monohydrate, which enhances its stability and solubility characteristics. Ferrous sulfate monohydrate is widely recognized for its role in various industrial and environmental applications, including agriculture, water treatment, and medical uses. Its ability to provide essential iron makes it crucial in addressing iron deficiency in both plants and animals .

Safety Considerations:

  • Keep out of reach of children.
  • Do not exceed recommended dosages.
  • May cause stomach upset or constipation.
  • Consult a doctor before use if pregnant, breastfeeding, or have certain medical conditions.
That highlight its reactivity and utility:

  • Formation from Iron and Sulfuric Acid:
    Fe+H2SO4FeSO4+H2\text{Fe}+\text{H}_2\text{SO}_4\rightarrow \text{FeSO}_4+\text{H}_2
    This reaction illustrates the production of ferrous sulfate monohydrate through the direct reaction of iron with dilute sulfuric acid .
  • Oxidation of Pyrite:
    2FeS2+7O2+2H2O2FeSO4+2H2SO42\text{FeS}_2+7\text{O}_2+2\text{H}_2\text{O}\rightarrow 2\text{FeSO}_4+2\text{H}_2\text{SO}_4
    Here, ferrous sulfate is generated from the oxidation of pyrite, a common iron sulfide mineral .
  • Thermal Decomposition:
    Upon heating, ferrous sulfate monohydrate loses its water content and decomposes into iron(III) oxide, sulfur dioxide, and sulfur trioxide:
    2FeSO4ΔFe2O3+2SO2+SO32\text{FeSO}_4\xrightarrow{\Delta}\text{Fe}_2\text{O}_3+2\text{SO}_2+\text{SO}_3
    This reaction occurs at temperatures around 680 °C .

The synthesis of ferrous sulfate monohydrate can be achieved through several methods:

  • Direct Reaction with Sulfuric Acid:
    The most straightforward method involves reacting iron with dilute sulfuric acid, producing ferrous sulfate and hydrogen gas as by-products .
  • Oxidation of Pyrite:
    This method involves oxidizing pyrite in the presence of oxygen and water, leading to the formation of ferrous sulfate along with sulfuric acid .
  • Pickling Process:
    Ferrous sulfate is also produced as a by-product during the pickling of steel, where iron reacts with acids to remove surface oxides .

Ferrous sulfate monohydrate has diverse applications across various fields:

  • Agriculture: Used as a fertilizer to correct iron deficiency in soils, promoting healthy plant growth.
  • Water Treatment: Acts as a flocculant in water purification processes, aiding in the removal of impurities.
  • Animal Feed: Serves as a source of trace element iron in animal nutrition, crucial for preventing anemia and promoting growth.
  • Industrial Uses: Employed in cement manufacturing to reduce hexavalent chromium content, thus mitigating health risks associated with chromium exposure .

Interaction studies involving ferrous sulfate monohydrate focus on its reactivity with various substances:

  • Reactivity with Strong Oxidizers: Ferrous sulfate can react violently with strong oxidizers such as arsenic trioxide and sodium nitrate.
  • Biological Interactions: In biological systems, ferrous ions can participate in redox reactions that are vital for metabolic processes but may also lead to oxidative stress if not regulated properly .

Ferrous sulfate monohydrate shares similarities with other iron compounds but has unique characteristics that distinguish it:

CompoundChemical FormulaKey Characteristics
Ferrous sulfate heptahydrateFeSO₄·7H₂OContains seven water molecules; commonly used in agriculture.
Ferric sulfateFe₂(SO₄)₃Oxidized form of iron; used primarily in water treatment.
Ammonium iron(II) sulfate(NH₄)₂Fe(SO₄)₂·12H₂OKnown as Mohr's salt; stable double salt used in analytical chemistry.
Iron(II) chlorideFeCl₂Soluble salt used in various industrial applications; less stable than sulfates.

Ferrous sulfate monohydrate's unique properties include its high solubility and stability due to the presence of one water molecule per formula unit, making it particularly effective for rapid assimilation in biological systems . Its versatility across multiple sectors underscores its significance as a chemical compound.

Raw Material Utilization and Process Optimization

Ferrous sulfate monohydrate production relies on various iron-containing raw materials, with selection significantly impacting both economic viability and product quality. The diversity of potential feedstocks demonstrates the versatility of production processes.

Iron Sources

Industrial production utilizes several iron-containing materials:

  • Solid iron, particularly scrap steel, serves as an economical and readily available source
  • Iron-rich ores including pyrite ash, magnetite, hematite, and goethite
  • Mill scale ferrous oxide generated during steel manufacturing processes
  • Iron-containing waste streams from titanium dioxide manufacturing
  • Pickle liquor waste from steel manufacturing operations

The selection of appropriate raw materials depends on factors such as availability, cost, purity requirements, and intended application of the final product. For instance, when high-purity ferrous sulfate monohydrate is required for battery-grade applications, more refined starting materials and additional purification steps are necessary.

Process Parameter Optimization

Achieving efficient production and high-quality ferrous sulfate monohydrate requires careful optimization of several key process parameters:

Temperature Control: Maintaining optimal temperatures (35-85°C) during reaction stages enhances ferrous sulfate solubility and promotes monohydrate crystal formation. The use of such temperatures "favours the formation of the monohydrate crystalline form of ferrous sulphate (FeSO₄·H₂O)".

Acid Concentration: Adjusting sulfuric acid concentration significantly impacts crystal formation. Optimal concentrations typically fall between 15-50% (w/w), with 35-45% (w/w) being preferred for monohydrate crystal formation.

Flow Rates: For industrial-scale continuous production, process liquor flow rates of 20-40 m³/hr combined with concentrated sulfuric acid addition rates of 400-800 liters/hour have been found to optimize production efficiency.

Table 1: Optimization Parameters for Ferrous Sulfate Monohydrate Production

ParameterOptimal RangeEffect on Process
Temperature35-85°C (preferably 60-80°C)Promotes monohydrate crystal formation
Acid concentration35-45% (w/w)Ensures proper crystallization
Process liquor flow rate20-40 m³/hrControls reaction rate
Sulfuric acid addition400-800 L/hrMaintains acid balance
pH (for purification)2-5Removes impurities without iron loss

Chemical Synthesis Pathways

Several chemical pathways exist for synthesizing ferrous sulfate monohydrate, each with distinct advantages and limitations depending on available raw materials and desired product characteristics.

Direct Acid Reaction Method

The most common industrial method involves the direct reaction between iron sources and sulfuric acid:

  • Iron metal reacts with aqueous sulfuric acid to form ferrous sulfate in solution:

    Fe + H₂SO₄ → FeSO₄ + H₂

  • Iron oxides can similarly react with sulfuric acid:

    FeO + H₂SO₄ → FeSO₄ + H₂O

  • Mixed iron oxides from steel production also serve as reactants:

    Fe₂O₃ + Fe + 3H₂SO₄ → 3FeSO₄ + 3H₂O
    Fe₃O₄ + Fe + 4H₂SO₄ → 4FeSO₄ + 4H₂O

This method is straightforward but requires careful control of reaction conditions to prevent oxidation of Fe²⁺ to Fe³⁺.

Two-Stage Acid Process

A more controlled industrial approach employs a two-stage process:

  • First stage: Iron source reacts with dilute sulfuric acid to produce a process liquor containing dissolved ferrous sulfate.
  • Second stage: The process liquor combines with concentrated sulfuric acid (95-98% w/w) in a mixing vessel, creating conditions favorable for the crystallization of ferrous sulfate monohydrate.

This method offers better control over crystal formation and product quality but requires a more complex equipment setup.

Dehydration of Heptahydrate Method

An alternative pathway involves the thermal dehydration of ferrous sulfate heptahydrate:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) is heated to temperatures between 380-500°C in a controlled environment.
  • Six water molecules are removed, converting the heptahydrate to monohydrate while maintaining the crystal structure.
  • The process typically occurs in a rotary kiln that allows for continuous processing and simultaneous granulation.

This method is particularly useful when starting with heptahydrate produced as a byproduct of titanium dioxide manufacturing or from other industrial sources.

Oxidation-Conversion Process

For applications requiring ferric sulfate, a sequential process may be employed:

  • Ferrous sulfate monohydrate is first synthesized using one of the methods described above.
  • The monohydrate is then oxidized to ferric sulfate using oxidizing agents like hydrogen peroxide:

    The "conversion reaction of ferrous to ferric sulphate in concentrated solutions using hydrogen peroxide as an oxidant is a process of interest due to the importance of producing this ferric salt, a widely used coagulant/flocculant in water treatment, as a chlorine-free product".

Table 2: Comparison of Chemical Synthesis Pathways for Ferrous Sulfate Monohydrate

Synthesis MethodRaw MaterialsKey ConditionsAdvantagesLimitations
Direct Acid ReactionIron/iron oxide + H₂SO₄Temperature: 35-85°CSimple process, lower investmentRisk of Fe²⁺ oxidation
Two-Stage Acid ProcessIron source + H₂SO₄ (dilute + concentrated)Controlled acid additionBetter crystal quality, consistent productMore complex equipment, higher investment
Dehydration of HeptahydrateFeSO₄·7H₂OTemperature: 380-500°CUtilizes byproducts, granulated productHigher energy consumption
Pickle Liquor ConversionSteel pickling waste + sulfuric acidTemperature: ~65°CWaste utilization, reduced disposal costsVariable feedstock composition

Purification and Impurity Removal Techniques

The presence of impurities in ferrous sulfate monohydrate can significantly impact its applications, particularly in sensitive sectors like pharmaceutical manufacturing and water treatment. Several purification methods have been developed to address specific contaminants.

Precipitation-Based Purification

A common approach for removing metal impurities involves pH adjustment:

  • The pH of ferrous sulfate solutions is adjusted to between 2-5 using calcium compounds.
  • This pH adjustment causes the formation of gypsum particles (CaSO₄·2H₂O).
  • Metal impurities co-precipitate with these gypsum particles.
  • The precipitate is removed through coagulation and filtration.

The process must be carefully controlled, as "if the pH is less than 2, neutralization will be insufficient and a good purification effect will not be obtained. If the pH exceeds 5, precipitation of iron (Fe²⁺) in the ferrous sulfate aqueous solution will occur. This is not desirable as it results in loss".

Sulfide Precipitation Method

For efficient removal of heavy metal impurities:

  • Ferrous sulfate solution is sent into a tubular reactor.
  • The solution is dispersed through a feed liquid sparger.
  • Alkali metal sulfide (typically sodium sulfide) is added via a feeder at the top of the reactor.
  • Metal impurities react with the sulfide to form insoluble precipitates.

This method has demonstrated high efficiency, reducing impurity content from 100-300 g/kg to as low as 0.28 g/kg, with specific reductions for barium (0.06 g/kg), copper (0.1 g/kg), nickel (0.10 g/kg), lead (0.018 g/kg), and mercury (0.002 g/kg).

Reduction-Based Purification

For solutions containing ferric ions (Fe³⁺) or oxidized iron compounds that create turbidity:

  • The solution is boiled with iron wires or nails in the presence of sulfuric acid.
  • This process reduces ferric compounds back to the ferrous state according to the reaction:
    2Fe(OH)₃ + Fe + 6H⁺ → 3Fe²⁺ + 6H₂O
  • The resultant solution becomes clear as the precipitates dissolve.

This approach is particularly useful for recycling partially oxidized ferrous sulfate solutions, as "the turbidity observed in your solution is due to a mixture of two precipitates containing Fe³⁺ ions, produced by the oxidation reaction".

Advanced Composite Precipitator Method

For high-purity applications such as battery-grade ferrous sulfate:

  • A composite precipitator consisting of ammonium hydrogen fluoride and reduced iron powder (in a mass ratio of 3.6:1) is prepared.
  • The precipitator is added to the ferrous sulfate solution (2.67% by mass of the starting material).
  • The reaction is conducted at 60°C for 2 hours with controlled stirring (300 r/min).
  • This method can achieve impurity removal rates of over 99% for elements like magnesium and titanium.

Table 3: Purification Methods and Their Effectiveness for Various Impurities

Purification MethodTarget ImpuritiesOperating ConditionsRemoval Efficiency
pH Adjustment with Ca CompoundsCu, Cr, Ti, heavy metalspH 2-5, room temperature80-95%
Sulfide-Based PrecipitationBa, Cu, Ni, Pb, HgTubular reactor, continuous flow>95% (content reduced to 0.28 g/kg)
Reduction with IronFe³⁺ compounds, hydroxidesBoiling, acidic conditions>90%
Composite PrecipitatorMg, Ti60°C, 2h, 300 r/min>99%

Scale-Up and Continuous Production Methods

Transitioning from laboratory-scale synthesis to industrial production requires careful consideration of equipment design, process flow, and operational parameters to ensure consistent product quality and economic viability.

Rotary Kiln Technology

For continuous dehydration and granulation of ferrous sulfate:

  • Temperature-controlled rotary kiln operating at 380-500°C.
  • Ferrous sulfate heptahydrate is fed into the kiln and undergoes dehydration as it progresses through the kiln.
  • Simultaneous granulation occurs during the dehydration process.
  • The discharged material is fragmented and sieved to obtain the desired particle size.

This approach allows for "the continuous flow procedure of realization granulation while dewatering, thus produce FeSO₄·H₂O with fabulous stability in storage".

Tubular Reactor Systems

For continuous production of ferrous sulfate monohydrate from iron sources:

  • Iron-containing feed material enters through a feed liquid sparger at one end of the tubular reactor.
  • Reactants are distributed through multiple nozzles (typically 4 nozzles of 10mm diameter) to ensure efficient mixing.
  • Chemical reactions and precipitation occur as materials flow through the reactor.
  • The product stream is continuously withdrawn for further processing.

In one documented implementation, "the internal diameter of tubular reactor is 0.2 meter, and length is 2 meters" with a flow rate of "6 meters³/hour".

Multi-Stage Reaction System

For large-scale production with improved control:

  • Multiple reaction vessels arranged in series with circulation tanks.
  • Process liquor circulates between reaction vessels and tanks at rates of 250-450 m³/hr.
  • Transfer between successive vessel pairs occurs at 10-70 m³/hr.
  • Temperature control systems maintain optimal conditions in each vessel (40-80°C).
  • Final product is concentrated through evaporation to achieve higher iron concentration.

Evaporative Crystallizer Design

For industrial-scale crystallization of ferrous sulfate monohydrate:

  • A calendria-type evaporative crystallizer operating at approximately 65°C.
  • Pickle liquor or process solution is neutralized with lime to remove iron.
  • The solution is then concentrated in the evaporative crystallizer.
  • Ferrous sulfate monohydrate crystals form and are separated from the mother liquor.

This system design can support production capacities of around 20 tons per day.

Table 4: Industrial Scale Production Parameters for Ferrous Sulfate Monohydrate

Production MethodEquipmentCapacityKey ParametersEnergy Requirements
Rotary KilnRotating cylindrical kiln with temperature control10-30 tons/day380-500°C, rotation speedHigh thermal energy
Tubular ReactorVertical reactor with nozzle system3-6 m³/hrFlow rate, nozzle configurationModerate
Multi-Stage SystemSeries of reaction vessels with circulation20-40 m³/hrCirculation rate, temperature gradientHigh electrical, moderate thermal
Evaporative CrystallizerCalendria-type crystallizer20 tons/dayOperating temperature: 65°CHigh thermal for evaporation

Waste By-Product Valorization in Synthesis

Sustainable production of ferrous sulfate monohydrate increasingly focuses on utilizing waste streams as raw materials, creating circular economy opportunities and reducing environmental impact.

Titanium Dioxide Manufacturing By-Products

Titanium dioxide production generates significant quantities of iron-rich waste streams that can be repurposed:

  • Iron-containing waste streams from the sulfate process of titanium dioxide manufacturing contain dissolved ferrous sulfate.
  • These streams can be processed through crystallization to recover ferrous sulfate heptahydrate.
  • The heptahydrate can then be converted to monohydrate through controlled dehydration.

Venator, a chemical company, describes this process: "Ferrous sulfate heptahydrate, commonly known as copperas, is a green, water soluble, acidic salt, produced during the manufacture of TiO₂. A cost efficient source of iron, we supply this secondary product to a variety of sectors...".

Steel Industry Waste Valorization

The steel industry generates multiple iron-rich waste streams that can serve as feedstock:

  • Pickle liquor: Steel pickling processes generate acidic waste containing dissolved iron

    • This waste can be neutralized and concentrated in an evaporative crystallizer at 65°C to produce ferrous sulfate monohydrate.
    • The process effectively transforms hazardous waste into a valuable chemical product.
  • Mill scale: The oxide layer formed during steel manufacturing contains valuable iron

    • "In this study, we used mill scale as the precursor for the synthesis of FeSO₄·H₂O utilizing previously described chemical methods".
    • This approach utilizes a waste material that would otherwise require disposal.

Environmental and Economic Benefits

The valorization of waste streams provides several key benefits:

  • Reduced waste disposal costs: By converting waste streams into valuable products, companies can significantly reduce waste management expenses.

  • Conservation of virgin resources: Utilizing secondary raw materials reduces the need for mining and processing of primary raw materials.

  • Lower environmental impact: The EPA notes that "Ferrous sulfate is primarily produced as a byproduct of steel pickling, a process that relies on iron oxides and sulfuric acid", representing an environmentally beneficial use of what would otherwise be waste.

  • Circular material flows: Acid filtrate from the crystallization process can be recirculated to be used as aqueous sulfuric acid in the initial reaction stage, further enhancing resource efficiency.

Table 5: Waste Stream Valorization for Ferrous Sulfate Monohydrate Production

Waste StreamSource IndustryProcessing MethodAdditional Benefits
Titanium dioxide slagTitanium processingExtraction and crystallizationReduces waste disposal costs
Pickle liquorSteel manufacturingNeutralization and concentrationAddresses hazardous waste issue
Mill scaleSteel rolling millsDirect acid reactionResource conservation
Oxidized ferrous solutionsVarious chemical processesReduction treatmentCircular resource use
Acid filtrateFeSO₄·H₂O productionRecirculation to reaction stageReduced acid consumption

Mechanisms of Phosphate and Heavy Metal Removal

Ferrous sulfate monohydrate facilitates phosphate removal through ligand exchange and surface precipitation. In neutral to alkaline conditions (pH 7.0–7.5), hydrated iron oxides on the adsorbent surface exchange hydroxyl ions (OH⁻) with phosphate species (HPO₄²⁻ or H₂PO₄⁻), forming stable iron-phosphate complexes [1]. A study using iron-loaded foamed glass achieved 97% phosphate adsorption at pH 3–4, with a saturated adsorption capacity of 6.23 mg/g [1]. For heavy metals, Fe²⁺ ions reduce hexavalent chromium (Cr⁶⁺) to trivalent chromium (Cr³⁺), which precipitates as chromium hydroxide (Cr(OH)₃) in alkaline environments [2]. Concurrently, sulfide ions (S²⁻) from sodium sulfide enhance coagulation, removing dissolved metals like lead and cadmium through sulfide precipitation [2].

Table 1: Comparative Phosphate Adsorption Capacities of Iron-Based Materials

MaterialAdsorption Capacity (mg/g)pH RangeSource
Iron-loaded foamed glass6.233–4 [1]
Ferric hydroxide sludge4.506–7 [1]
Activated carbon-Fe composite5.805–6 [1]

Hydrogen Sulfide Oxidation and Gas Phase Management

In gas-phase applications, ferrous sulfate monohydrate oxidizes hydrogen sulfide (H₂S) to elemental sulfur (S⁰) via the reaction:
$$ \text{H}_2\text{S} + 2\text{Fe}^{3+} \rightarrow \text{S}^0 + 2\text{Fe}^{2+} + 2\text{H}^+ $$ [3].
Biological regeneration of ferric ions (Fe³⁺) by Acidithiobacillus ferrooxidans sustains this cycle, though nutrient availability (e.g., nitrogen, phosphorus) influences oxidation rates [3]. Maintaining pH >7.0 prevents H₂S off-gassing during wastewater treatment, while pH 7.2–7.5 optimizes Fe²⁺-mediated coagulation [2].

Fenton Chemistry: Hydroxyl Radical Generation and Efficiency

Fenton’s reagent, combining FeSO₄·H₂O and hydrogen peroxide (H₂O₂), generates hydroxyl radicals (·OH) through:
$$ \text{Fe}^{2+} + \text{H}2\text{O}2 \rightarrow \text{Fe}^{3+} + \cdot\text{OH} + \text{OH}^- $$ [4].
A continuous hydroxyl radical system achieved 7.98 × 10⁻³ mol/L ·OH using 10 mA current and 10% sodium dodecyl benzene sulfonate electrolyte [5]. Efficiency depends on H₂O₂/Fe²⁺ molar ratios, with excess Fe²⁺ scavenging radicals via:
$$ \text{Fe}^{2+} + \cdot\text{OH} \rightarrow \text{Fe}^{3+} + \text{OH}^- $$ [4].

Table 2: Parameters Affecting Hydroxyl Radical Yields in Fenton Systems

ParameterOptimal RangeRadical Yield (mol/L)
Current strength10 mA7.98 × 10⁻³
Electrolyte concentration10% (w/v)7.98 × 10⁻³
Air flow rate1.0 L/h7.98 × 10⁻³

Ionic Strength Effects on Reaction Kinetics and Radical Yields

High ionic strength (e.g., >0.1 M Na⁺) accelerates Fe²⁺ oxidation but reduces ·OH availability due to radical scavenging by chloride or carbonate ions [5]. In chromium reduction, pH 7.2–7.5 maximizes Fe²⁺ reactivity by balancing Cr⁶⁺ reduction kinetics and Fe(OH)₂ precipitation [2]. Phosphate adsorption declines at pH >7 due to competition between OH⁻ and HPO₄²⁻ for binding sites [1].

Mine Tailing Pond Remediation Strategies

Ferrous sulfate monohydrate mitigates acid mine drainage (AMD) by precipitating sulfates and heavy metals. In column experiments, FeSO₄·H₂O-treated systems achieved 30% nitrate denitrification and 40% ammonium retention, reducing eutrophication risks [1]. For chromium-laden tailings, Fe²⁺ reduces Cr⁶⁺ to Cr³⁺, which immobilizes as Cr(OH)₃, achieving >95% Cr removal [2].

Municipal and Industrial Water Purification Case Studies

  • Municipal Wastewater: A continuous column system treating septic tank water (5 mg/L nitrate, 4 mg/L phosphate) reached phosphorus breakthrough at 40 bed volumes (BV), maintaining 30% denitrification [1].
  • Industrial Effluents: Naval facilities using FeSO₄/Na₂S systems reported >90% heavy metal removal via sulfide precipitation and Fe²⁺-mediated coagulation [2].

Sludge Management and Nutrient Recovery

Phosphorus-laden sludge from FeSO₄·H₂O treatment can be desorbed at pH 12, recovering 84% phosphate for reuse as fertilizer [1]. Iron-rich sludge also aids anaerobic digestion by precipitating sulfides, reducing H₂S toxicity in biogas [3]. Nutrient recovery rates depend on sludge age, with younger sludge (<10 days) releasing 50% more phosphorus than aged sludge [1].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

171.912880 g/mol

Monoisotopic Mass

171.912880 g/mol

Heavy Atom Count

7

UNII

RIB00980VW

Related CAS

20908-72-9
58694-83-0
10028-21-4

GHS Hazard Statements

Aggregated GHS information provided by 167 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 59 of 167 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 108 of 167 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17375-41-6

Wikipedia

Driedferrous sulfate

Dates

Last modified: 08-15-2023

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